N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-6-oxo-3-phenylpiperidine-3-carboxamide
Description
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-6-oxo-3-phenylpiperidine-3-carboxamide is a complex organic compound featuring a piperidine ring, a thiadiazole moiety, and a cyclopropylmethyl group
Properties
IUPAC Name |
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-6-oxo-3-phenylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c23-15-8-9-18(11-19-15,13-4-2-1-3-5-13)16(24)21-17-20-14(22-25-17)10-12-6-7-12/h1-5,12H,6-11H2,(H,19,23)(H,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKDQGDPTZZXCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NSC(=N2)NC(=O)C3(CCC(=O)NC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-6-oxo-3-phenylpiperidine-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often constructed via cyclization reactions involving amines and ketones or aldehydes.
Coupling Reactions: The final compound is obtained by coupling the thiadiazole and piperidine intermediates. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the thiadiazole ring or the carbonyl group in the piperidine ring, potentially yielding various reduced forms.
Substitution: The aromatic phenyl group and the thiadiazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclopropyl ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly those targeting neurological or inflammatory pathways.
Biological Studies: The compound can be used to study the interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Its unique structure makes it a candidate for use in the synthesis of complex organic molecules, potentially serving as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-6-oxo-3-phenylpiperidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound could inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-6-oxo-3-methylpiperidine-3-carboxamide
- N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-6-oxo-3-ethylpiperidine-3-carboxamide
Uniqueness
Compared to similar compounds, N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-6-oxo-3-phenylpiperidine-3-carboxamide stands out due to the presence of the phenyl group, which can significantly influence its pharmacological properties and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
